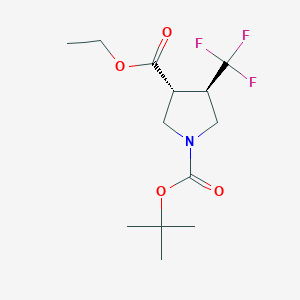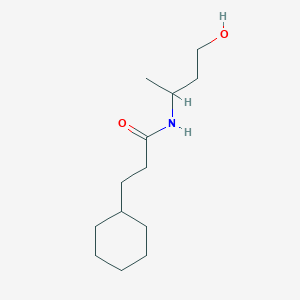
3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide involves the reaction of cyclohexylamine with 4-hydroxybutan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
化学反応の分析
Types of Reactions
3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
科学的研究の応用
3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may focus on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors, potentially affecting their activity and function .
類似化合物との比較
Similar Compounds
3-Cyclohexyl-N-[3-(4-morpholinyl)propyl]propanamide: This compound has a similar structure but includes a morpholine ring, which may alter its chemical properties and interactions.
N-Cyclohexylpropanamide: This compound lacks the hydroxyl group, which may affect its reactivity and applications.
Uniqueness
3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide is unique due to the presence of both a hydroxyl group and an amide group, allowing it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for research in various fields .
特性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC名 |
3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide |
InChI |
InChI=1S/C13H25NO2/c1-11(9-10-15)14-13(16)8-7-12-5-3-2-4-6-12/h11-12,15H,2-10H2,1H3,(H,14,16) |
InChIキー |
UJGRJPFIKSNSCI-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)NC(=O)CCC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)
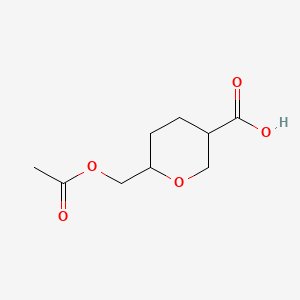
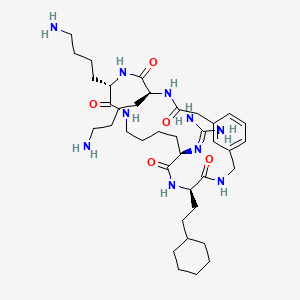
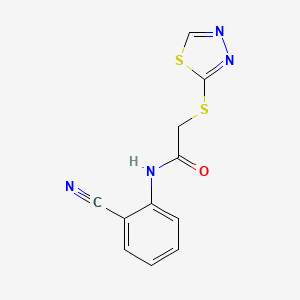
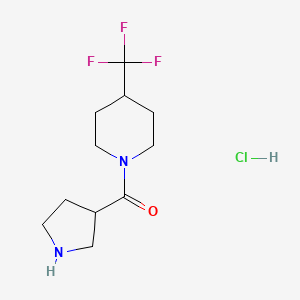
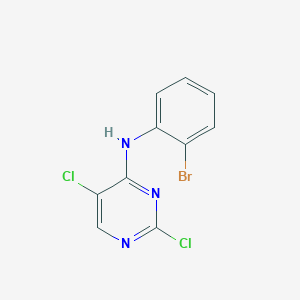
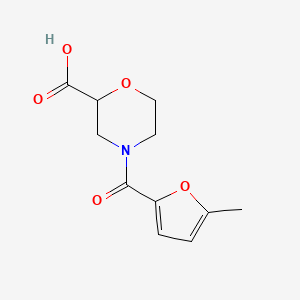


![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
